molecular formula C12H11N3OS B1449520 2-Hydroxy-1-naphthaldehyde thiosemicarbazone CAS No. 7410-40-4

2-Hydroxy-1-naphthaldehyde thiosemicarbazone

Cat. No. B1449520
CAS RN: 7410-40-4
M. Wt: 245.3 g/mol
InChI Key: INVDVNVYLCEPSF-VGOFMYFVSA-N
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Description

2-Hydroxy-1-naphthaldehyde thiosemicarbazone is a chemical compound with the linear formula C12H11N3OS . It is used in Merrified-type synthesis to determine free amino acid groups in polymers .


Molecular Structure Analysis

The 2-hydroxy-1-naphthaldehyde thiosemicarbazone molecule contains a total of 29 bonds. There are 18 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ketone, 1 urea (-thio) derivative, and 1 N hydrazine .


Chemical Reactions Analysis

The excited-state intramolecular proton transfer (ESIPT) fluorescence in 2-hydroxy-1-naphthaldehyde-derived systems is of particular interest . The mechanism of ESIPT fluorescence in the solvated 2-hydroxy-1-naphthaldehyde carbohydrazone system was investigated by ab initio time-dependent density functional theory (TDDFT) calculation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-1-naphthaldehyde thiosemicarbazone include a molecular weight of 245.305 .

Scientific Research Applications

Biological Applications

2-Hydroxy-1-naphthaldehyde thiosemicarbazone: has been studied for its potential in biological applications due to its ability to form stable complexes with metal ions. These complexes exhibit a range of biological activities, including antioxidant, anticancer, and antimicrobial properties . The ligand’s steric and electronic characteristics can be easily manipulated, which is crucial for achieving site selectivity when binding to biological targets.

Catalysis

In the field of catalysis, Schiff bases like 2-Hydroxy-1-naphthaldehyde thiosemicarbazone are known to facilitate various chemical reactions. Their ability to coordinate with metal ions makes them suitable as catalysts in organic transformations, potentially improving the efficiency and selectivity of these processes .

Functional Materials

The compound’s capacity to interact with metals also allows for its use in creating functional materials. These materials can have unique electronic or magnetic properties, making them useful in a variety of technological applications .

Sensors

Due to its structural features, 2-Hydroxy-1-naphthaldehyde thiosemicarbazone can be used in sensor technology. It can act as a fluorescent probe, aiding in the detection of metal ions or other analytes in environmental and biological samples .

Pharmaceutical Industry

Schiff bases, including 2-Hydroxy-1-naphthaldehyde thiosemicarbazone , are known for their pharmacological activities. They have been reported to exhibit a wide range of therapeutic effects such as anti-inflammatory, antitumor, and anticonvulsant activities .

Dye Industry

The compound’s ability to form complexes with metals can be exploited in the dye industry. These complexes can serve as pigments, providing a spectrum of colors for various applications .

Environmental Science

In environmental science, the fluorescent properties of 2-Hydroxy-1-naphthaldehyde thiosemicarbazone can be utilized for the detection of pollutants. Its sensitivity to specific molecules makes it an excellent candidate for monitoring environmental contaminants .

Analytical Chemistry

Lastly, in analytical chemistry, the compound’s reactivity and ability to form complexes are beneficial. It can be used as a derivatizing agent to determine the presence of certain functional groups in complex mixtures .

Mechanism of Action

Thiosemicarbazone complexes possess structural diversity and variable bonding patterns and potential biological implications and ion sensing abilities . The mixed ligand-metal complexes have an important role to play in biological systems because a number of ligands try to combine with the same metal ions in vivo .

Future Directions

Thiosemicarbazones and their complexes may emerge as multi-target inhibitors . Future research may focus on the synthesis and medicinal importance of thiosemicarbazone ligands, particularly their metal complexes .

properties

IUPAC Name

[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-12(17)15-14-7-10-9-4-2-1-3-8(9)5-6-11(10)16/h1-7,16H,(H3,13,15,17)/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVDVNVYLCEPSF-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=S)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=S)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419032
Record name F3111-2829
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671506
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Hydroxy-1-naphthaldehyde thiosemicarbazone

CAS RN

7410-40-4
Record name NSC110693
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F3111-2829
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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